ethyl 3-[2-(3-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate
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Overview
Description
Ethyl 3-[2-(3-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(3-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate typically involves a multi-step process:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 3-fluorobenzaldehyde and 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst can yield the desired core structure.
Introduction of the ethyl ester group: The ethyl ester moiety can be introduced through esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(3-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[2-(3-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(3-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-[2-(3-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[2-(3-chlorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
Ethyl 3-[2-(3-bromophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate: The presence of a bromophenyl group can lead to different chemical and biological properties.
Ethyl 3-[2-(3-methylphenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate: The methylphenyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[2-(3-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-3-25-17(23)8-7-14-11(2)20-16-10-15(21-22(16)18(14)24)12-5-4-6-13(19)9-12/h4-6,9-10,21H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZMJSXDJUPKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C2C=C(NN2C1=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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